

# Spectroscopic Profile of 2-Phenoxyethanol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Phenoxyethanol

Cat. No.: B1175444

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## Introduction

**2-Phenoxyethanol** is a versatile organic compound, widely utilized as a preservative in cosmetics and pharmaceuticals, as a solvent, and as a fixative in perfumes. Its chemical structure, an ether linkage between a phenyl group and ethylene glycol, gives rise to a characteristic spectroscopic signature. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-phenoxyethanol**. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive reference for the identification, characterization, and quality control of this compound.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and mass spectrometry of **2-phenoxyethanol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **2-Phenoxyethanol**.<sup>[1][2]</sup>

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.30 - 7.24	Multiplet	2H	Ar-H (ortho)
~6.96 - 6.92	Multiplet	3H	Ar-H (meta, para)
~4.12	Triplet	2H	-O-CH <sub>2</sub> -
~3.96	Triplet	2H	-CH <sub>2</sub> -OH
~2.5 (variable)	Singlet (broad)	1H	-OH

Solvent: CDCl<sub>3</sub>. Spectrometer frequency: 90 MHz and 400 MHz data is available.[\[1\]](#)[\[2\]](#)

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **2-Phenoxyethanol**.

Chemical Shift ( $\delta$ ) ppm	Assignment
158.6	Ar-C (quaternary, C-O)
129.5	Ar-C (CH, meta)
121.2	Ar-C (CH, para)
114.6	Ar-C (CH, ortho)
69.4	-O-CH <sub>2</sub> -
61.5	-CH <sub>2</sub> -OH

Solvent: CDCl<sub>3</sub>.

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **2-Phenoxyethanol**.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3350	Strong, Broad	O-H stretch (alcohol)
~3060	Medium	C-H stretch (aromatic)
~2930	Medium	C-H stretch (aliphatic)
~1600, 1495	Strong	C=C stretch (aromatic ring)
~1240	Strong	C-O-C stretch (aryl ether)
~1040	Strong	C-O stretch (primary alcohol)
~750, 690	Strong	C-H out-of-plane bend (monosubstituted benzene)

Technique: Attenuated Total Reflectance (ATR) or neat (liquid film).

## Mass Spectrometry (MS)

Table 4: Major Mass Fragments for **2-Phenoxyethanol** (Electron Ionization).[3]

m/z	Relative Intensity (%)	Assignment
138	~25-30	[M] <sup>+</sup> (Molecular Ion)
94	100	[C <sub>6</sub> H <sub>5</sub> OH] <sup>+</sup> (Phenol radical cation)
77	~20-25	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)
45	~10-15	[CH <sub>2</sub> CH <sub>2</sub> OH] <sup>+</sup>

Ionization Method: Electron Ionization (EI) at 70 eV.

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are based on standard laboratory practices and can be adapted for specific instrumentation.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopy

Objective: To obtain high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **2-phenoxyethanol**.

Materials:

- **2-Phenoxyethanol** (liquid)
- Deuterated chloroform ( $\text{CDCl}_3$ ) with 0.03% v/v tetramethylsilane (TMS)
- NMR tube (5 mm)
- Pasteur pipette
- Small vial

Procedure:

- **Sample Preparation:** In a small, clean, and dry vial, place approximately 0.5 mL of  $\text{CDCl}_3$ . Add 1-2 drops of **2-phenoxyethanol** to the solvent. Gently swirl the vial to ensure a homogeneous solution.
- **Transfer to NMR Tube:** Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.
- **Instrument Setup:**
  - Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's gauge.
  - Place the sample into the NMR spectrometer.
  - Lock onto the deuterium signal of the  $\text{CDCl}_3$ .
  - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- **$^1\text{H}$  NMR Acquisition:**

- Set the spectrometer to the proton frequency.
- Use a standard single-pulse experiment.
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
- Acquire the free induction decay (FID) with an appropriate number of scans (typically 8-16 for good signal-to-noise).
- Apply Fourier transform, phase correction, and baseline correction to the FID to obtain the final spectrum.
- Reference the spectrum to the TMS signal at 0.00 ppm.
- <sup>13</sup>C NMR Acquisition:
  - Set the spectrometer to the carbon frequency.
  - Use a proton-decoupled pulse sequence (e.g., zgpg30).
  - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
  - Acquire the FID with a sufficient number of scans to achieve a good signal-to-noise ratio (this may range from several hundred to a few thousand scans depending on the concentration and instrument).
  - Apply Fourier transform, phase correction, and baseline correction.
  - Reference the spectrum to the CDCl<sub>3</sub> triplet at 77.16 ppm.

## Infrared (IR) Spectroscopy (ATR Method)

Objective: To obtain the infrared absorption spectrum of neat **2-phenoxyethanol**.

Materials:

- **2-Phenoxyethanol** (liquid)

- FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
- Isopropanol or acetone for cleaning
- Lint-free wipes

#### Procedure:

- **Background Spectrum:** Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in isopropanol or acetone and allowing it to dry completely. Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- **Sample Application:** Place a single drop of **2-phenoxyethanol** directly onto the center of the ATR crystal.
- **Spectrum Acquisition:**
  - Lower the ATR press to ensure good contact between the sample and the crystal.
  - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
  - The spectral range is typically 4000-400  $\text{cm}^{-1}$ .
- **Cleaning:** After the measurement, clean the ATR crystal thoroughly with a lint-free wipe and an appropriate solvent.

## Mass Spectrometry (GC-MS with Electron Ionization)

Objective: To obtain the mass spectrum of **2-phenoxyethanol** and identify its major fragments.

#### Materials:

- **2-Phenoxyethanol** (liquid)
- A suitable volatile solvent (e.g., methanol or dichloromethane)
- GC-MS instrument equipped with an electron ionization (EI) source

- Autosampler vial with a septum cap

Procedure:

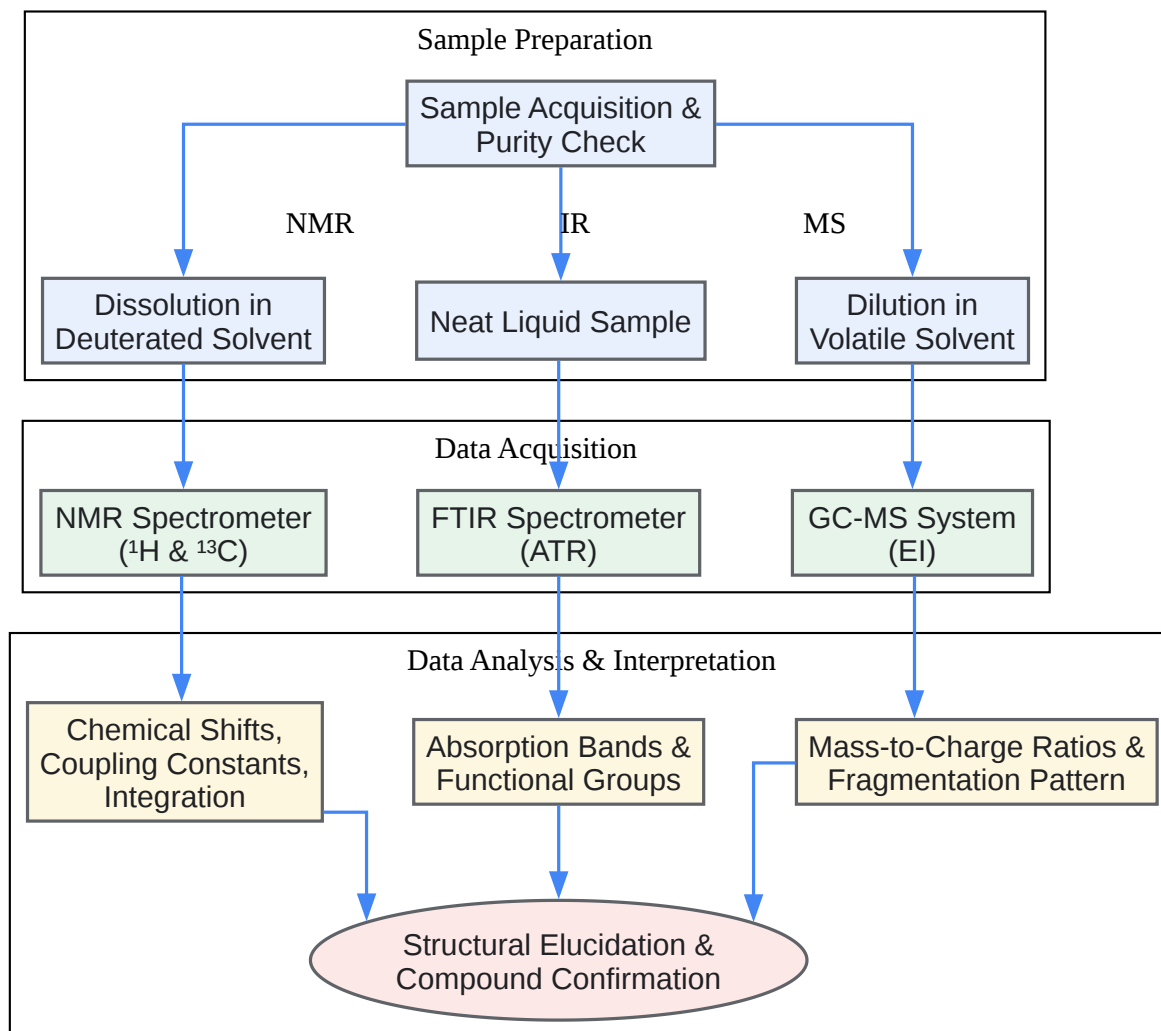
- Sample Preparation: Prepare a dilute solution of **2-phenoxyethanol** (e.g., 100 ppm) in a volatile solvent like methanol. Transfer the solution to an autosampler vial.
- GC Method:
  - Injector: Set the injector temperature to 250 °C. Use a split injection mode (e.g., 50:1 split ratio) to avoid overloading the column.
  - Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
  - Oven Temperature Program: A typical program could be:
    - Initial temperature: 50 °C, hold for 2 minutes.
    - Ramp: Increase to 250 °C at a rate of 10 °C/min.
    - Final hold: Hold at 250 °C for 5 minutes.
  - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
- MS Method:
  - Ion Source: Electron Ionization (EI) at 70 eV.
  - Source Temperature: Set to ~230 °C.
  - Mass Range: Scan from m/z 40 to 200.
  - Transfer Line Temperature: Set to 280 °C.
- Data Acquisition and Analysis:
  - Inject a small volume (e.g., 1 µL) of the prepared sample.

- Acquire the total ion chromatogram (TIC).
- Identify the peak corresponding to **2-phenoxyethanol** based on its retention time.
- Extract the mass spectrum for that peak.
- Analyze the fragmentation pattern and compare it to a reference library if available.

## Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **2-phenoxyethanol**.





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Caption: General workflow for spectroscopic analysis of **2-phenoxyethanol**.

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## References

- 1. 2-Phenoxyethanol(122-99-6) <sup>1</sup>H NMR spectrum [chemicalbook.com]
- 2. Phenoxyethanol | C<sub>8</sub>H<sub>10</sub>O<sub>2</sub> | CID 31236 - PubChem [pubchem.ncbi.nlm.nih.gov]
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